Prop-2-en-1-yl 7-(4-chlorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
CLPMP , belongs to the class of chalcones. Chalcones are open-chain flavonoids characterized by a three-carbon chain connecting two aromatic rings. They exhibit diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes:: The synthesis of CLPMP involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde (such as 4-methoxybenzaldehyde) with a substituted acetophenone (e.g., 2,6-dichloroacetophenone) under basic conditions. The resulting chalcone undergoes cyclization with a 1,2,4-triazole derivative to form the target compound.
Reaction Conditions::- Aldehyde–ketone condensation: Base-catalyzed reaction in an organic solvent.
- Cyclization: Performed under mild conditions using a suitable cyclization agent.
Industrial Production:: While industrial-scale production methods for CLPMP are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity:: CLPMP can participate in various chemical reactions:
Oxidation: Oxidative processes may lead to the formation of functionalized derivatives.
Reduction: Reduction reactions can modify the chalcone backbone.
Substitution: Nucleophilic substitution reactions at different positions are possible.
Base: Used for condensation reactions.
Cyclization Agent: Facilitates the formation of the triazolopyrimidine ring.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
CLPMP finds applications in various fields:
Materials Science: Potential use in nonlinear optics, optoelectronics, and conductive organic solar cells.
Mechanism of Action
The exact mechanism of CLPMP’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While CLPMP’s uniqueness lies in its specific structure, it’s essential to compare it with related chalcones. Further studies can explore its advantages over other compounds.
Properties
Molecular Formula |
C24H23ClN4O2S |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
prop-2-enyl 7-(4-chlorophenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H23ClN4O2S/c1-4-12-31-22(30)20-16(3)26-23-27-24(32-14-17-7-5-6-15(2)13-17)28-29(23)21(20)18-8-10-19(25)11-9-18/h4-11,13,21H,1,12,14H2,2-3H3,(H,26,27,28) |
InChI Key |
VCXFQCCNHHNDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)OCC=C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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